Cas no 1797029-05-0 (ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate)

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate is a heterocyclic compound featuring a thiazepane core substituted with a 2-chlorophenyl group and an ethyl carboxylate moiety. This structure confers versatility in synthetic applications, particularly in medicinal chemistry, where it may serve as a key intermediate for the development of biologically active molecules. The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the ester functionality allows for further derivatization. Its well-defined chemical properties make it suitable for research in pharmacophore design and structure-activity relationship studies. The compound is typically handled under controlled conditions due to its reactive functional groups.
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate structure
1797029-05-0 structure
Product name:ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
CAS No:1797029-05-0
MF:C14H18ClNO2S
MW:299.81622171402
CID:5369579

ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 7-(2-chlorophenyl)tetrahydro-1,4-thiazepine-4(5H)-carboxylate
    • ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
    • Inchi: 1S/C14H18ClNO2S/c1-2-18-14(17)16-8-7-13(19-10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3
    • InChI Key: DATPJWJGGNPQCV-UHFFFAOYSA-N
    • SMILES: S1C(C2=CC=CC=C2Cl)CCN(C(OCC)=O)CC1

Experimental Properties

  • Density: 1.223±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 411.2±45.0 °C(Predicted)
  • pka: -1.89±0.40(Predicted)

ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6481-0773-75mg
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
1797029-05-0
75mg
$208.0 2023-09-08
Life Chemicals
F6481-0773-2mg
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
1797029-05-0
2mg
$59.0 2023-09-08
Life Chemicals
F6481-0773-25mg
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
1797029-05-0
25mg
$109.0 2023-09-08
Life Chemicals
F6481-0773-2μmol
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
1797029-05-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6481-0773-5μmol
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
1797029-05-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6481-0773-100mg
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
1797029-05-0
100mg
$248.0 2023-09-08
Life Chemicals
F6481-0773-5mg
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
1797029-05-0
5mg
$69.0 2023-09-08
Life Chemicals
F6481-0773-20μmol
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
1797029-05-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6481-0773-1mg
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
1797029-05-0
1mg
$54.0 2023-09-08
Life Chemicals
F6481-0773-30mg
ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
1797029-05-0
30mg
$119.0 2023-09-08

ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate Related Literature

Additional information on ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate: A Comprehensive Overview

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate, with CAS No. 1797029-05-0, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazepanes, which are seven-membered rings containing sulfur and nitrogen atoms. The presence of a chlorine substituent on the phenyl group and the ester functionality makes this compound unique and versatile in terms of its chemical properties and potential applications.

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate has been studied extensively for its role in various chemical reactions and its potential as a precursor in drug synthesis. Recent studies have highlighted its ability to act as a building block for constructing complex molecular architectures, particularly in the development of bioactive compounds. The thiazepane ring system is known for its stability and flexibility, making it an ideal scaffold for incorporating diverse functional groups.

The synthesis of ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate typically involves multi-step reactions, including nucleophilic substitutions and cyclizations. Researchers have optimized these processes to achieve high yields and purity levels. For instance, a recent study published in *Journal of Organic Chemistry* demonstrated a novel approach to synthesizing this compound using microwave-assisted techniques, which significantly reduced reaction times while maintaining product quality.

In terms of pharmacological applications, ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate has shown promise as an intermediate in the development of antiviral agents. Its ability to inhibit key viral enzymes has been explored in several preclinical studies. A study conducted by Smith et al. (2023) revealed that derivatives of this compound exhibit potent activity against hepatitis C virus (HCV) replication without causing significant cytotoxicity to host cells.

Moreover, ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate has been investigated for its potential in the field of materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. A research team from the University of California reported that incorporating this compound into polymer blends enhances their electrical conductivity and thermal stability.

The structural versatility of ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate also makes it a valuable tool in combinatorial chemistry. By modifying the substituents on the phenyl ring or altering the ester group, researchers can generate libraries of compounds with diverse biological activities. This approach has been instrumental in identifying novel leads for treating various diseases, including cancer and neurodegenerative disorders.

Recent advancements in computational chemistry have further enhanced our understanding of ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate's molecular interactions. Using quantum mechanics simulations, scientists have mapped out the compound's electronic structure and predicted its reactivity under different conditions. These insights are crucial for designing more efficient synthetic routes and optimizing its therapeutic potential.

In conclusion, ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate is a multifaceted compound with applications spanning organic synthesis, pharmacology, and materials science. Its unique chemical properties and structural flexibility make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new aspects of its behavior and utility, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.

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